molecular formula C22H24N6O3 B2535961 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide CAS No. 2191265-31-1

3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2535961
CAS No.: 2191265-31-1
M. Wt: 420.473
InChI Key: OFARMUHZHCNNAU-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperazine moiety, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Coupling with the Pyridine Ring: The final step involves the coupling of the pyrazole-piperazine intermediate with a pyridine derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders, inflammation, and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but lacks the piperazine moiety.

    3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the pyridine and piperazine moieties.

    N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide: Similar structure but lacks the methoxy group.

Uniqueness

The uniqueness of 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, piperazine moiety, and pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-26-15-18(21(25-26)31-2)20(29)24-17-8-6-16(7-9-17)22(30)28-13-11-27(12-14-28)19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFARMUHZHCNNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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